(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid
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Overview
Description
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid: is a complex organic compound characterized by its adamantane core structure. This compound is notable for its unique steric properties and is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amino Acid Derivatization:
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or other strong acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of steric effects in organic reactions.
Biology:
- Investigated for its potential as a drug delivery agent due to its stability and ability to traverse biological membranes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative that can further interact with biological targets.
Comparison with Similar Compounds
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-Aminoacetic Acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and stability.
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Methoxycarbonyl)Amino)Acetic Acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its solubility and reactivity.
Uniqueness:
- The presence of the tert-butoxycarbonyl group in ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid provides enhanced stability and protection to the amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-RQYMUSGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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